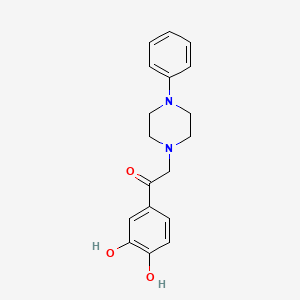![molecular formula C22H33N3O2 B12269772 4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B12269772.png)
4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazin-2-one core and a 3,5-di-tert-butylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidin-3-yl Intermediate: The azetidin-3-yl intermediate can be synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the 3,5-Di-tert-butylbenzoyl Group: The 3,5-di-tert-butylbenzoyl group is introduced through an acylation reaction using 3,5-di-tert-butylbenzoyl chloride and a suitable base.
Formation of the Piperazin-2-one Core: The final step involves the formation of the piperazin-2-one core through a cyclization reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to achieve efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazin-2-one core, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(3,5-Di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: A piperazine derivative with antioxidant and central activity.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used as a pharmaceutical intermediate and in OLED materials.
2,5-Di-tert-butyl-1,4-benzoquinone: An antibacterial compound isolated from marine Streptomyces sp.
Uniqueness
4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C22H33N3O2 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
4-[1-(3,5-ditert-butylbenzoyl)azetidin-3-yl]piperazin-2-one |
InChI |
InChI=1S/C22H33N3O2/c1-21(2,3)16-9-15(10-17(11-16)22(4,5)6)20(27)25-12-18(13-25)24-8-7-23-19(26)14-24/h9-11,18H,7-8,12-14H2,1-6H3,(H,23,26) |
Clé InChI |
LFJGRNCBDCKSDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)N3CCNC(=O)C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-5-fluoro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12269700.png)
![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12269707.png)
![1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B12269723.png)
![6-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B12269730.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B12269733.png)
![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269742.png)
![4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269753.png)
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12269757.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B12269761.png)
![3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269762.png)
![6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12269770.png)

![N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269783.png)
![2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol](/img/structure/B12269794.png)
